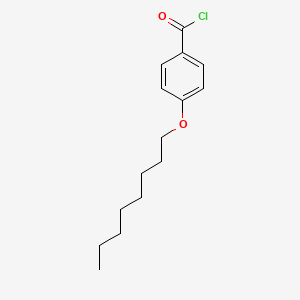
4-Octyloxybenzoyl chloride
Descripción general
Descripción
4-Octyloxybenzoyl chloride is a useful research compound. Its molecular formula is C15H21ClO2 and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
4-Octyloxybenzoyl chloride serves as a crucial intermediate in organic synthesis. It is utilized to create more complex organic molecules, including:
- Polymers: Used in the development of specialty polymers with tailored properties for specific applications.
- Organic Synthesis: Acts as a building block for various chemical compounds, enhancing synthetic pathways in laboratory settings.
Biology
In biological research, this compound is employed for:
- Modification of Biomolecules: It facilitates the study of biological processes by allowing scientists to modify proteins or other biomolecules, enabling investigations into their functions and interactions.
- Drug Development: The compound's reactivity makes it a candidate for designing pharmaceuticals, particularly in targeting specific biological pathways.
Materials Science
The compound is also significant in materials science due to its hydrophobic properties:
- Coatings and Films: It is used in formulating coatings that require water-repellent characteristics.
- Nanomaterials: Research indicates potential applications in creating nanostructured materials that exhibit unique optical and electronic properties.
Case Studies and Research Findings
-
Polymer Development:
A study highlighted the use of this compound in synthesizing poly(4-octyloxybenzoyl) derivatives. These polymers demonstrated enhanced thermal stability and mechanical properties, making them suitable for high-performance applications . -
Biological Applications:
Research focused on modifying proteins with this compound to study enzyme activity. The modifications allowed researchers to observe changes in catalytic efficiency, providing insights into enzyme mechanisms . -
Nanotechnology:
Investigations into self-assembled monolayers using this compound showed promise in developing sensors with improved sensitivity due to their unique surface properties .
Propiedades
Número CAS |
40782-53-4 |
|---|---|
Fórmula molecular |
C15H21ClO2 |
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
4-octoxybenzoyl chloride |
InChI |
InChI=1S/C15H21ClO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 |
Clave InChI |
YXBOJGHBKKAPOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













